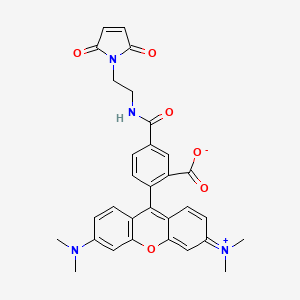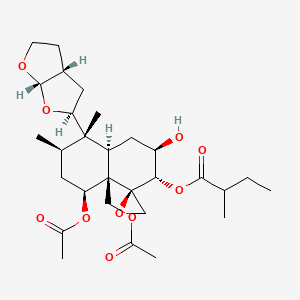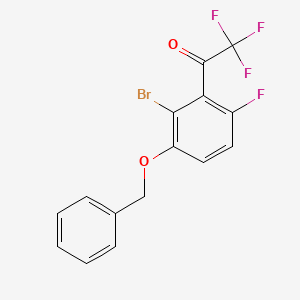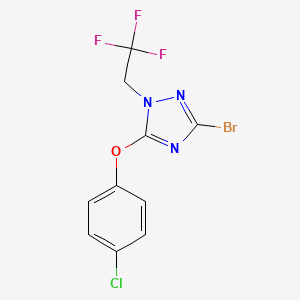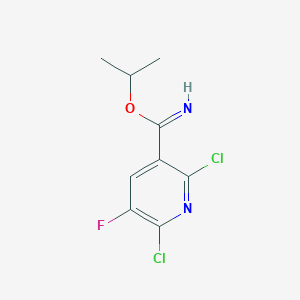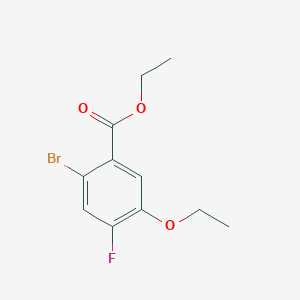
(4-Fluoro-3-(methoxymethyl)-5-(methylthio)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Fluoro-3-(methoxymethyl)-5-(methylthio)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-(methoxymethyl)-5-(methylthio)phenyl)boronic acid typically involves the introduction of boronic acid functionality to a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide using a palladium catalyst and a boron source such as bis(pinacolato)diboron. The reaction is usually carried out under inert atmosphere conditions with a base like potassium carbonate in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.
化学反応の分析
Types of Reactions
(4-Fluoro-3-(methoxymethyl)-5-(methylthio)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol or alkane.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products
Oxidation: Phenols.
Reduction: Alcohols or alkanes.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
(4-Fluoro-3-(methoxymethyl)-5-(methylthio)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: Potential use in the development of enzyme inhibitors due to its ability to interact with active sites of enzymes.
Medicine: Investigated for its potential in drug development, particularly in targeting specific proteins or pathways.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of (4-Fluoro-3-(methoxymethyl)-5-(methylthio)phenyl)boronic acid largely depends on its interaction with other molecules. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group forms a complex with a palladium catalyst, facilitating the formation of a carbon-carbon bond. In biological systems, the compound may interact with enzyme active sites, inhibiting their function by forming reversible covalent bonds with serine or threonine residues.
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
4-Methylphenylboronic acid: Similar structure but with a methyl group instead of the fluoro, methoxymethyl, and methylthio substituents.
4-Fluorophenylboronic acid: Contains a fluoro substituent but lacks the methoxymethyl and methylthio groups.
Uniqueness
(4-Fluoro-3-(methoxymethyl)-5-(methylthio)phenyl)boronic acid is unique due to its combination of substituents, which can influence its reactivity and interactions. The presence of the fluoro group can enhance the compound’s stability and reactivity, while the methoxymethyl and methylthio groups can provide additional sites for chemical modification and interaction.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C9H12BFO3S |
|---|---|
分子量 |
230.07 g/mol |
IUPAC名 |
[4-fluoro-3-(methoxymethyl)-5-methylsulfanylphenyl]boronic acid |
InChI |
InChI=1S/C9H12BFO3S/c1-14-5-6-3-7(10(12)13)4-8(15-2)9(6)11/h3-4,12-13H,5H2,1-2H3 |
InChIキー |
IACOXCJVBMVFLP-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C(=C1)SC)F)COC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


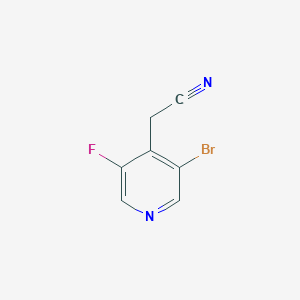
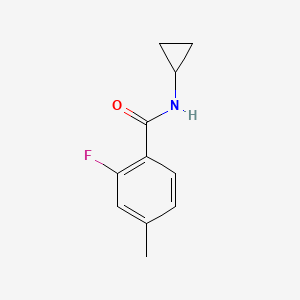
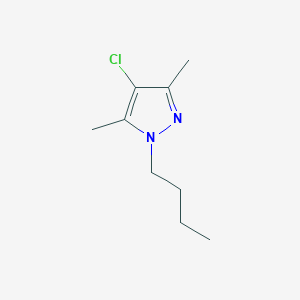
![1-[4-Aminooxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14767109.png)
